SJB3-019A
Description
Significance of Protein Ubiquitination and Deubiquitination in Cellular Homeostasis
Protein ubiquitination involves the covalent attachment of ubiquitin, a small regulatory protein, to a substrate protein. This process is mediated by a cascade of enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase) creative-diagnostics.comresearchgate.netportlandpress.commdpi.com. Ubiquitin can be attached as a single molecule (monoubiquitination) or as chains of multiple ubiquitin molecules (polyubiquitination), linked through different lysine (B10760008) residues within ubiquitin or its N-terminus frontiersin.orgportlandpress.com. The type of ubiquitination linkage determines the fate or function of the modified protein, with Lys48-linked polyubiquitination typically targeting proteins for degradation by the 26S proteasome mdpi.comresearchgate.net.
Deubiquitination is the reverse process, catalyzed by deubiquitinating enzymes (DUBs), which cleave the isopeptide or peptide bonds linking ubiquitin to the substrate or within ubiquitin chains frontiersin.orgwikipedia.orgmdpi.comcreative-diagnostics.com. The dynamic interplay between ubiquitination and deubiquitination is essential for fine-tuning protein stability, activity, and localization, thereby maintaining cellular proteostasis and regulating diverse cellular functions mdpi.comfrontiersin.orgresearchgate.netmdpi.com. Dysregulation of this balance has been implicated in various human diseases, including cancer and neurodegenerative disorders nih.govmdpi.combiologists.com.
Overview of Deubiquitinating Enzyme (DUB) Families and Their Functional Diversity
Deubiquitinating enzymes constitute a large and functionally diverse family of proteases encoded in the human genome wikipedia.orgcreative-diagnostics.com. Based on their catalytic domains, DUBs are primarily classified into two major classes: cysteine proteases and metalloproteases wikipedia.orgcreative-diagnostics.combiologists.comnih.govoup.com. The cysteine protease class includes several families:
Ubiquitin-Specific Proteases (USPs): The largest family, comprising numerous members with diverse substrate specificities and roles wikipedia.orgbiologists.comnih.gov.
Ubiquitin C-terminal Hydrolases (UCHs): Typically act on small ubiquitin adducts wikipedia.orgcreative-diagnostics.com.
Ovarian Tumour Proteases (OTUs): Involved in various cellular processes, including immune signaling and DNA damage response wikipedia.orgbiologists.com.
Machado-Joseph Disease Proteases (MJDs): Characterized by a conserved MJD domain wikipedia.orgbiologists.com.
MINDY (MIU-containing novel DUB family) proteases: A more recently discovered family biologists.com.
The metalloprotease class primarily consists of the JAB1/MPN/MOV34 (JAMM/MPN+) domain proteases wikipedia.orgcreative-diagnostics.comnih.gov. DUBs exhibit functional diversity by processing ubiquitin precursors, recycling ubiquitin monomers, editing ubiquitin chains, and reversing ubiquitin conjugation on specific substrates researchgate.netmdpi.comcreative-diagnostics.comnih.gov. Their activity is tightly regulated through mechanisms such as protein-protein interactions, post-translational modifications, and subcellular localization researchgate.netnih.gov.
Ubiquitin-Specific Protease 1 (USP1) as a Key Regulatory DUB in Cellular Processes
Ubiquitin-Specific Protease 1 (USP1) is a well-characterized member of the USP family that plays a critical regulatory role in several cellular processes, notably the DNA damage response (DDR) researchgate.nettandfonline.comnih.govmdpi.com. USP1, often in complex with its activator protein UAF1, is known to deubiquitinate key substrates involved in DNA repair pathways, such as monoubiquitinated FANCD2 and PCNA researchgate.netaacrjournals.orguniprot.orgmdpi.com. FANCD2 is a central component of the Fanconi anemia pathway, which is crucial for repairing interstrand crosslinks in DNA aacrjournals.org. PCNA (Proliferating Cell Nuclear Antigen) is involved in translesion synthesis (TLS), a DNA repair mechanism that allows replication past DNA lesions researchgate.netuniprot.org. By removing ubiquitin from these substrates, USP1 regulates their function and stability, thereby influencing the efficiency and fidelity of DNA repair aacrjournals.orgtandfonline.comuniprot.org.
The regulatory role of USP1 extends beyond DNA repair, with implications in cellular differentiation, cell cycle control, and the maintenance of genomic stability researchgate.nettandfonline.comnih.govmdpi.com. Aberrant expression or activity of USP1 has been observed in various cancers, where it can contribute to tumor initiation, progression, and resistance to therapy aacrjournals.orgtandfonline.comnih.govmdpi.comelsevier.espatsnap.com. Consequently, targeting USP1 has emerged as a potential therapeutic strategy in oncology tandfonline.comnih.gov.
Research into the specific functions and therapeutic potential of USP1 often utilizes chemical inhibitors. SJB3-019A is a synthetic compound that has been identified and characterized as a potent and selective inhibitor of USP1 mdpi.comresearchgate.netaacrjournals.orgcenmed.comapexbt.commedchemexpress.comgenecards.orgresearchgate.net. Studies have demonstrated that this compound can effectively block the enzymatic activity of recombinant USP1/UAF1 complex in vitro researchgate.net. Importantly, biochemical characterization has shown that this compound exhibits high selectivity for USP1 compared to other DUBs tested, including USP2, USP5, USP7, and USP14 researchgate.net.
Detailed research findings using this compound have provided insights into the consequences of USP1 inhibition in cellular contexts. For example, in multiple myeloma cells, treatment with this compound has been shown to decrease cell viability, inhibit growth, and trigger apoptosis researchgate.netaacrjournals.org. This is associated with the degradation of USP1 substrates like ID1 and the accumulation of ubiquitinated FANCD2 and PCNA, leading to inhibited DNA repair pathways such as homologous recombination researchgate.netaacrjournals.orgapexbt.commedchemexpress.com. This compound has also demonstrated the ability to overcome resistance to certain chemotherapeutic agents like bortezomib (B1684674) in multiple myeloma cells researchgate.netaacrjournals.org. Further studies in B-cell acute lymphoblastic leukemia cells have shown that this compound treatment represses cell proliferation and induces apoptosis, suggesting a broader applicability of USP1 inhibition in hematological malignancies patsnap.com.
The chemical structure of this compound is 2-(pyridin-3-yl) naphtho[2,3-d]oxazole-4,9-dione researchgate.net. Its molecular formula is C16H8N2O3, and it has a molecular weight of 276.25 g/mol cenmed.comlabsolu.ca. The PubChem Compound Identifier (CID) for this compound is 78358325 cenmed.comlabsolu.caharvard.edu.
The use of selective inhibitors like this compound is instrumental in dissecting the specific roles of USP1 in complex biological pathways and evaluating its potential as a therapeutic target. The research findings obtained with this compound underscore the importance of USP1 in maintaining genomic integrity and regulating cell survival, particularly in the context of cancer.
This compound is a small molecule that has garnered attention in academic research, primarily for its role as an inhibitor of the deubiquitinating enzyme USP1. Its characterization has provided insights into its chemical nature and initial biochemical effects.
Properties
Molecular Formula |
C16H8N2O3 |
|---|---|
Molecular Weight |
276.25 |
SMILES |
O=C(C1=C2OC(C3=CN=CC=C3)=N1)C4=CC=CC=C4C2=O |
Synonyms |
2-(pyridin-3-yl)naphtho[2,3-d]oxazole-4,9-dione |
Origin of Product |
United States |
Discovery and Initial Academic Characterization of Sjb3 019a
Identification of SJB3-019A as a Small Molecule Inhibitor
This compound was identified as a small molecule inhibitor during research aimed at targeting the USP1/UAF1 complex nih.govmedivir.com. This identification was based on its ability to block the catalytic activity of USP1 nih.govresearchgate.netaacrjournals.org. The research utilized biochemical assays, such as the Ub-AMC (ubiquitin 7-amino-4-methycoumar) assay, which measures the ability of DUBs to cleave ubiquitin from a fluorescent substrate researchgate.netaacrjournals.org. This compound demonstrated potent inhibition of USP1 enzymatic activity in these in vitro assays nih.govresearchgate.netaacrjournals.org. Further experiments confirmed its specificity, showing that it selectively inhibited USP1 activity without significantly affecting the activity of other related DUBs, including USP2, USP5, USP7, and USP14 researchgate.netaacrjournals.orgnih.gov. This selectivity was a key aspect of its initial characterization as a targeted inhibitor researchgate.netaacrjournals.org.
Chemical Class and Structural Features of this compound (e.g., naphtho[2,3-d]oxazole-4,9-dione derivative)
This compound is characterized chemically as a naphtho[2,3-d]oxazole-4,9-dione derivative researchgate.netaacrjournals.orgshzbio.net. Its chemical structure is specifically described as 2-(pyridin-3-yl)naphtho[2,3-d]oxazole-4,9-dione researchgate.netaacrjournals.orgshzbio.netglpbio.com. This structure features a core naphtho[2,3-d]oxazole-4,9-dione system, which consists of a naphthalene (B1677914) ring fused with an oxazole (B20620) ring, bearing two carbonyl groups at the 4 and 9 positions ontosight.ai. A pyridin-3-yl group is attached at the 2 position of the oxazole ring researchgate.netaacrjournals.orgshzbio.netglpbio.com. The molecular formula of this compound is C₁₆H₈N₂O₃, and its molecular weight is approximately 276.25 g/mol shzbio.netglpbio.combiosynth.comcenmed.comlabsolu.ca. This chemical class and its specific structural features are central to its interaction with and inhibition of the USP1 enzyme ontosight.ai.
Early Biochemical Assessment of USP1 Inhibitory Potency
Early biochemical assessments established this compound as a potent inhibitor of USP1. Studies utilizing in vitro enzymatic assays, such as the Ub-AMC assay, demonstrated that this compound inhibits recombinant USP1/UAF1 complex activity researchgate.netaacrjournals.org. The inhibitory potency is commonly expressed as an IC₅₀ value, representing the concentration of the inhibitor required to reduce the enzyme's activity by half. This compound has been reported to have an IC₅₀ value in the nanomolar range for USP1 inhibition glpbio.comcenmed.comapexbt.commedchemexpress.commedchemexpress.comtargetmol.comadooq.comprobechem.com. For instance, studies have reported an IC₅₀ of 0.0781 μM (equivalent to 78.1 nM) against USP1 glpbio.comcenmed.comapexbt.commedchemexpress.commedchemexpress.comtargetmol.comadooq.comprobechem.com. This indicates that this compound is a highly potent inhibitor of USP1 catalytic activity in a biochemical setting glpbio.comcenmed.comapexbt.commedchemexpress.commedchemexpress.comtargetmol.comadooq.comprobechem.com.
Early Biochemical Potency of this compound
| Target | Assay Type | IC₅₀ (μM) | IC₅₀ (nM) | Reference |
| USP1 | Enzymatic (Ub-AMC) | 0.0781 | 78.1 | glpbio.comcenmed.comapexbt.commedchemexpress.commedchemexpress.comtargetmol.comadooq.comprobechem.com |
| Other rDUBs | Enzymatic (Ub-AMC) | >1 (Inhibition not significant at 1 μM) | >1000 | researchgate.netaacrjournals.org |
Beyond in vitro enzymatic inhibition, early research also assessed the effects of this compound on USP1 activity in cellular contexts. These studies showed that this compound could inhibit USP1 activity in cell lysates and in live cells, leading to increased levels of ubiquitinated USP1 substrates like FANCD2 and PCNA nih.govresearchgate.netaacrjournals.orgapexbt.commedchemexpress.comtargetmol.com. This cellular activity further supported its identification as a functional USP1 inhibitor nih.govresearchgate.netaacrjournals.orgapexbt.commedchemexpress.comtargetmol.com.
Molecular and Mechanistic Insights into Sjb3 019a Action
Selective Inhibition of USP1 Enzymatic Activity
SJB3-019A functions primarily by blocking the enzymatic activity of USP1. This inhibition is crucial for disrupting downstream cellular processes regulated by USP1.
Quantitative Inhibition Data (e.g., IC50 values)
Quantitative studies have demonstrated that this compound is a potent inhibitor of USP1. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological process. For this compound, the IC50 value for inhibiting USP1 enzymatic activity has been reported in the nanomolar range. Specifically, an IC50 of 0.0781 µM (equivalent to 78.1 nM) has been reported for this compound in inhibiting USP1, demonstrating its high potency. medchemexpress.comtargetmol.comapexbt.comadooq.comcenmed.commedchemexpress.comprobechem.comnih.gov This indicates that relatively low concentrations of this compound are sufficient to achieve significant inhibition of USP1 activity.
| Compound | Target | IC50 (µM) | Notes | Source |
| This compound | USP1 | 0.0781 | Potent inhibition of USP1 enzymatic activity | medchemexpress.comtargetmol.comapexbt.comadooq.comcenmed.commedchemexpress.comprobechem.comnih.gov |
Specificity Profile Against Other Deubiquitinating Enzymes (DUBs)
A key aspect of this compound's mechanism is its selectivity for USP1 over other DUBs. Studies have shown that this compound selectively blocks USP1 enzymatic activity without significantly inhibiting the activity of several other DUBs, including USP2, USP5, USP7, USP14, and UCH37. aacrjournals.orgnih.govashpublications.orgresearchgate.netscispace.com This specificity is important to minimize off-target effects and potential toxicity associated with inhibiting multiple DUBs, which have diverse roles in cellular processes. While a higher concentration (1 µM) of this compound was observed to modestly inhibit USP5 activity in one study, its effect on USP1 was significantly more pronounced. researchgate.net
Interaction with the USP1/UAF1 Protein Complex
USP1's deubiquitinating activity is significantly enhanced through its association with its binding partner, Ubiquitin-Associated Factor 1 (UAF1). nih.govehu.es The USP1/UAF1 complex is the biologically active form responsible for deubiquitinating key substrates. This compound is understood to target this complex. mdpi.com Inhibition of the USP1/UAF1 complex disrupts its ability to deubiquitinate its substrates, impacting downstream pathways. Studies investigating the interaction have aimed to identify critical residues involved in the USP1/UAF1 binding to potentially guide the development of inhibitors that disrupt this complex. ehu.es this compound's inhibitory effect is exerted on the functional USP1/UAF1 complex. nih.govresearchgate.netnih.govmdpi.com
Modulation of Specific Protein Substrates
By inhibiting USP1 enzymatic activity, this compound affects the ubiquitination status and stability of USP1's protein substrates.
Impact on ID1 (Inhibitor of DNA Binding 1) Protein Stability and Degradation
One of the well-characterized substrates of USP1 is Inhibitor of DNA Binding 1 (ID1). aacrjournals.orgmedchemexpress.comnih.govnih.govmedchemexpress.com USP1 deubiquitinates ID1, thereby preventing its proteasomal degradation and increasing its stability. nih.govmedchemexpress.com this compound-mediated inhibition of USP1 leads to increased ubiquitination of ID1, promoting its degradation by the proteasome. aacrjournals.orgnih.govnih.govresearchgate.net This degradation of ID1 is considered a key mechanism by which this compound exerts its cellular effects, particularly in cancer cells where ID1 is often overexpressed and contributes to proliferation and progression. aacrjournals.orgpatsnap.comoup.comtargetmol.comapexbt.comadooq.comcenmed.commedchemexpress.comnih.govnih.govmedchemexpress.com this compound has been shown to be more potent than related compounds like SJB2-043 in promoting ID1 degradation and cytotoxicity in certain cell lines. medchemexpress.comtargetmol.comadooq.comcenmed.commedchemexpress.comnih.gov The reduction in ID1 protein levels following this compound treatment has been observed in various cancer cell types. aacrjournals.orgoup.comnih.govresearchgate.net
Impact of this compound on ID1 Degradation
| Compound | Target Inhibition | Effect on ID1 Stability | Outcome on ID1 Levels |
| This compound | USP1 | Decreased stability | Reduced protein levels |
Furthermore, the modulation of ID proteins by this compound has broader biological implications, including effects on differentiation pathways. aacrjournals.org Beyond ID1, this compound treatment has also been shown to decrease levels of other ID protein family members, including ID2, ID3, and ID4 in certain contexts. researchgate.net
Effects on Ubiquitinated FANCD2 (Ub-FANCD2) and PCNA (Ub-PCNA) Levels
This compound is recognized as a potent inhibitor of ubiquitin-specific protease 1 (USP1). targetmol.comapexbt.commedchemexpress.comashpublications.org USP1 is a deubiquitinating enzyme known to play a critical role in DNA damage response pathways, particularly by regulating the ubiquitination status of key DNA repair proteins, including FANCD2 and PCNA. ashpublications.orgaacrjournals.orgnih.govaacrjournals.orgoncotarget.comnih.gov
Research findings consistently demonstrate that treatment with this compound leads to an increase in the cellular levels of ubiquitinated FANCD2 (Ub-FANCD2) and ubiquitinated PCNA (Ub-PCNA). targetmol.comapexbt.comashpublications.orgaacrjournals.orgportlandpress.comnih.govresearchgate.netnih.gov This effect is a direct consequence of USP1 inhibition, as USP1 is responsible for removing ubiquitin moieties from these substrates. aacrjournals.orgnih.gov By inhibiting USP1, this compound prevents the deubiquitination of FANCD2 and PCNA, resulting in the accumulation of their ubiquitinated forms. targetmol.comapexbt.comashpublications.orgaacrjournals.orgportlandpress.comnih.govresearchgate.netnih.gov
Studies in multiple myeloma (MM) cells treated with this compound for 12 hours showed an increase in Ub-FANCD2, Ub-FANCI, and Ub-PCNA levels, as analyzed by Western blotting. aacrjournals.orgnih.govresearchgate.net Similar observations were made in HeLa cells, where this compound treatment increased the levels of Ub-PCNA and Ub-FANCD2. apexbt.com These findings highlight the role of this compound as a pharmacological tool to modulate the ubiquitination status of these critical DNA repair factors.
The increase in Ub-FANCD2 and Ub-PCNA levels following this compound treatment is functionally linked to a decrease in homologous recombination (HR) activity. targetmol.comapexbt.comashpublications.orgnih.gov USP1 regulates DNA repair and the Fanconi anemia pathway by deubiquitylating FANCD2-Ub and PCNA-Ub. ashpublications.orgnih.gov The accumulation of ubiquitinated FANCD2 and PCNA due to USP1 inhibition disrupts these pathways, impairing the cell's ability to effectively repair DNA damage through homologous recombination. targetmol.comapexbt.comashpublications.orgnih.gov
The observed effects of this compound on Ub-FANCD2 and Ub-PCNA levels underscore its mechanism of action as a USP1 inhibitor, impacting crucial DNA damage response and repair processes. aacrjournals.orgnih.govaacrjournals.orgportlandpress.comnih.gov
Below is a summary of the observed effects of this compound on Ub-FANCD2 and Ub-PCNA levels based on research findings:
| Compound | Target Enzyme | Effect on Ub-FANCD2 Levels | Effect on Ub-PCNA Levels | Associated Impact | Cell Lines Studied |
| This compound | USP1 | Increased | Increased | Decreased Homologous Recombination | Multiple Myeloma, HeLa cells |
Data Table: Effects of this compound on Ubiquitination Levels
| Substrate | Effect of this compound Treatment |
| Ub-FANCD2 | Increased |
| Ub-PCNA | Increased |
Cellular Responses and Signaling Pathway Modulation by Sjb3 019a
Regulation of Cell Proliferation and Viability in Preclinical Models
Studies in various preclinical cancer models have demonstrated that SJB3-019A effectively inhibits cell proliferation and decreases cell viability. In B-cell acute lymphoblastic leukemia (B-ALL) cells, this compound suppressed growth in a dose- and time-dependent manner across different cell lines, including CCRF-SB, Sup-B15, and KOPN-8 cells. nih.govresearchgate.net Sup-B15 cells were found to be particularly sensitive to this compound treatment. nih.govresearchgate.net
Similarly, in multiple myeloma (MM) cells, this compound treatment significantly decreased the viability of both MM cell lines and primary patient tumor cells. aacrjournals.orgashpublications.orgnih.gov This effect was observed even in MM cells resistant to bortezomib (B1684674), a common therapy for MM, suggesting this compound's potential to overcome drug resistance. aacrjournals.orgashpublications.orgnih.gov Furthermore, this compound inhibited the growth of MM cells induced by bone marrow plasmacytoid dendritic cells. aacrjournals.orgashpublications.orgnih.gov
In pancreatic ductal adenocarcinoma (PDAC) cells, this compound also showed an effect on cell viability, and its combination with cisplatin (B142131) demonstrated a synergistic anti-cancer effect. nih.gov
The following table summarizes the effect of this compound on cell viability in different cell lines:
| Cell Line | Cancer Type | This compound Effect on Viability | IC50 (µM) (where available) | Source |
| CCRF-SB | B-cell Acute Lymphoblastic Leukemia | Suppressed growth (dose/time-dependent) | 0.504 | nih.govresearchgate.net |
| Sup-B15 | B-cell Acute Lymphoblastic Leukemia | Suppressed growth (dose/time-dependent) | 0.349 | nih.govresearchgate.net |
| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | Suppressed growth (dose/time-dependent) | 0.360 | nih.govresearchgate.net |
| MM.1S | Multiple Myeloma | Decreased viability | 0.1-0.5 (range for MM cells) | aacrjournals.orgashpublications.orgnih.gov |
| MM.1R | Multiple Myeloma | Decreased viability | 0.1-0.5 (range for MM cells) | ashpublications.org |
| RPMI-8226 | Multiple Myeloma | Decreased viability | 0.1-0.5 (range for MM cells) | ashpublications.org |
| Dox-40 | Multiple Myeloma | Decreased viability | 0.1-0.5 (range for MM cells) | ashpublications.org |
| ARP1 | Multiple Myeloma | Decreased viability | 0.1-0.5 (range for MM cells) | ashpublications.org |
| KMS11 | Multiple Myeloma | Decreased viability | 0.1-0.5 (range for MM cells) | ashpublications.org |
| U266 | Multiple Myeloma | Decreased viability | 0.1-0.5 (range for MM cells) | ashpublications.org |
| ANBL6.WT | Multiple Myeloma | Decreased viability | 0.1-0.5 (range for MM cells) | ashpublications.org |
| ANBL6.BR | Multiple Myeloma | Decreased viability | 0.1-0.5 (range for MM cells) | ashpublications.org |
| LR5 | Multiple Myeloma | Decreased viability | 0.1-0.5 (range for MM cells) | ashpublications.org |
| Patient MM cells | Multiple Myeloma | Decreased viability | 0.1-0.5 (range for MM cells) | aacrjournals.orgashpublications.orgnih.gov |
| K562 | Chronic Myelogenous Leukemia | Decreased cytotoxicity | 0.0781 | targetmol.comcenmed.com |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Effect on viability | Not specified in source | nih.gov |
| MDAH-2774 | Ovarian Cancer | Enhanced sensitivity to CDDP | Not specified in source | unibo.it |
| COV-362 | Ovarian Cancer | Reduced viability (with USP1 silencing) | Not specified in source | unibo.it |
Influence on Cell Cycle Progression
This compound has been shown to influence cell cycle progression, with the specific effect varying depending on the cell type. nih.govresearchgate.netresearchgate.net
Induction of G1/G0 Cell Cycle Arrest (e.g., in Multiple Myeloma cells)
Previous studies have indicated that this compound can induce G1/G0 cell cycle arrest in multiple myeloma cells. nih.govresearchgate.netresearchgate.net This arrest is associated with the upregulation of p21. ashpublications.org
Induction of G2/M Cell Cycle Arrest (e.g., in B-Cell Acute Lymphoblastic Leukemia cells)
In contrast to its effect on MM cells, this compound treatment leads to G2/M phase arrest in B-cell acute lymphoblastic leukemia cells. nih.govresearchgate.netresearchgate.netresearchgate.net This was observed in B-ALL cell lines such as Sup-B15 and CCRF-SB, where treatment with this compound significantly increased the percentage of cells in the G2/M phase. nih.govresearchgate.net This cell-type dependent effect on the cell cycle suggests different underlying mechanisms or sensitivities in different cancer types. nih.govresearchgate.netresearchgate.net
Activation of Apoptotic Pathways
A significant cellular response induced by this compound is the activation of apoptotic pathways, leading to programmed cell death in sensitive cell lines. aacrjournals.orgashpublications.orgtargetmol.comnih.govnih.govresearchgate.net
Induction of Apoptosis in Sensitive Cell Lines
This compound induces apoptosis in a dose-dependent manner in B-ALL cells. nih.govresearchgate.net For example, in Sup-B15 cells, the apoptosis rate increased significantly with increasing concentrations of this compound. nih.govresearchgate.net Similar increases in apoptosis rates were observed in CCRF-SB and KOPN-8 cells upon treatment with this compound. nih.govresearchgate.net
In multiple myeloma cells, this compound also triggers apoptosis. aacrjournals.orgashpublications.orgnih.gov This induction of apoptosis is considered a key mechanism by which this compound reduces MM cell viability. aacrjournals.orgashpublications.orgnih.gov this compound has also been shown to induce apoptosis in pancreatic cancer cells, particularly in combination with cisplatin. nih.gov
Role of Caspase Activation (e.g., Caspase-3, Caspase-8, Caspase-9)
The induction of apoptosis by this compound involves the activation of caspases, which are critical executioners of the apoptotic pathway. aacrjournals.orgashpublications.orgnih.govabcam.com Studies in multiple myeloma cells have shown that this compound triggers apoptosis via the activation of caspase-3, caspase-8, and caspase-9. aacrjournals.orgashpublications.orgnih.gov
Caspase-8 and caspase-9 are considered initiator caspases, while caspase-3 is an effector caspase. abcam.comnih.govplos.org Activation of initiator caspases leads to the cleavage and activation of effector caspases, ultimately resulting in the dismantling of the cell. nih.govplos.org The activation of caspase-3, caspase-8, and caspase-9 by this compound in MM cells indicates the involvement of both the intrinsic (mitochondria-mediated, involving caspase-9) and extrinsic (death receptor-mediated, involving caspase-8) apoptotic pathways, both converging on the activation of caspase-3. aacrjournals.orgashpublications.orgnih.govnih.govplos.org
The following table summarizes the observed effects of this compound on apoptosis and caspase activation:
| Cellular Effect | Cell Type | Observed Outcome | Relevant Caspases Activated | Source |
| Apoptosis Induction | B-cell Acute Lymphoblastic Leukemia | Dose-dependent increase in apoptotic rate | Not explicitly specified in source for B-ALL | nih.govresearchgate.net |
| Apoptosis Induction | Multiple Myeloma | Triggers apoptosis | Caspase-3, Caspase-8, Caspase-9 | aacrjournals.orgashpublications.orgnih.gov |
| Apoptosis Induction | Pancreatic Ductal Adenocarcinoma | Induced apoptosis (especially with cisplatin) | Not explicitly specified in source | nih.gov |
| Caspase Activation | Multiple Myeloma | Activation of Caspase-3, Caspase-8, and Caspase-9 | Caspase-3, Caspase-8, Caspase-9 | aacrjournals.orgashpublications.orgnih.gov |
Impact on DNA Damage Response (DDR) and Repair Mechanisms
USP1 plays a critical role in the DNA damage response, particularly in pathways involved in repairing DNA crosslinks. nih.govmdpi.compatsnap.com By inhibiting USP1, this compound disrupts these crucial repair processes. nih.govaacrjournals.orgpatsnap.com
Disruption of Homologous Recombination (HR) Activity
Homologous recombination (HR) is a major pathway for repairing DNA double-strand breaks and interstrand crosslinks. This compound has been shown to abrogate HR mechanisms. aacrjournals.orgresearchgate.net Studies have indicated that treatment with this compound decreases RAD51 foci formation, which is a marker for HR activity. aacrjournals.orgresearchgate.net This suggests that the compound blocks the activation of HR-mediated DNA repair pathways. nih.govresearchgate.net
Interference with the Fanconi Anemia (FA) Pathway
The Fanconi Anemia (FA) pathway is essential for the repair of DNA interstrand crosslinks. USP1 is known to regulate this pathway by deubiquitinating key proteins like FANCD2 and PCNA. aacrjournals.orgportlandpress.comnih.gov Inhibition of USP1 by this compound leads to an increase in the levels of ubiquitinated FANCD2 (Ub-FANCD2) and ubiquitinated PCNA (Ub-PCNA). medchemexpress.comaacrjournals.orgresearchgate.netportlandpress.com This accumulation of ubiquitinated forms indicates interference with the normal functioning of the FA pathway. aacrjournals.orgresearchgate.net
Alteration of DNA Repair Protein Levels (e.g., RAD51)
This compound affects the levels and localization of proteins involved in DNA repair. Treatment with this compound has been observed to decrease RAD51 foci formation. aacrjournals.orgresearchgate.net While some sources suggest a reduction in RAD51 levels as part of defective DNA repair ashpublications.org, the primary observed effect related to HR disruption is the decrease in RAD51 foci, indicating impaired recruitment or function at DNA damage sites. aacrjournals.orgresearchgate.net
Modulation of Cellular Differentiation Pathways
Beyond DNA repair, this compound has been shown to influence cellular differentiation. This compound-mediated inhibition of USP1 can trigger immature cells to differentiate and mature. nih.govaacrjournals.org This modulation of differentiation pathways is linked to the compound's effects on downstream targets, including ID proteins and other signaling molecules. nih.govaacrjournals.orgashpublications.org
Regulation of Specific Signaling Cascades
This compound's activity as a USP1 inhibitor impacts several signaling cascades crucial for cell survival, proliferation, and differentiation. mdpi.com
ID1/AKT Signaling Pathway
The ID1/AKT signaling pathway is a key cascade involved in cell proliferation and survival. This compound has been shown to induce apoptosis, at least partially, through the ID1/AKT pathway. nih.govnih.govresearchgate.net Inhibition of USP1 by this compound leads to the downregulation of ID1 expression and decreased levels of phosphorylated AKT (p-AKT). patsnap.comnih.govnih.gov Upregulation of ID1 expression has been shown to reverse the suppressive effects of USP1 inhibition on p-AKT levels and cell viability. nih.govresearchgate.net This indicates that USP1 functions upstream of ID1 in this pathway, and this compound's effect on AKT signaling is mediated through its impact on ID1. nih.gov
Compound Information
| Compound Name | PubChem CID |
| This compound | 78358325 |
| FANCD2 | 22864 |
| PCNA | 5091 |
| RAD51 | 5882 |
| ID1 | 3382 |
| AKT | 2815 |
| USP1 | 22808 |
Data Tables
Based on the available search results, a detailed, interactive data table with numerical values across different experiments and cell lines is not feasible as the specific quantitative data (e.g., precise fold changes in protein levels, HR activity percentages across various conditions and cell types) is presented within figures or descriptive text without readily extractable numerical tables. However, the key qualitative findings regarding the impact of this compound on specific proteins and pathways can be summarized as follows:
| Cellular Process/Protein | Effect of this compound Treatment | Supporting Evidence |
| Homologous Recombination (HR) | Decreased activity / Abrogated mechanisms | Reduced RAD51 foci formation aacrjournals.orgresearchgate.net |
| FANCD2 ubiquitination (Ub-FANCD2) | Increased levels | Western blot analysis showing accumulation medchemexpress.comaacrjournals.orgresearchgate.net |
| PCNA ubiquitination (Ub-PCNA) | Increased levels | Western blot analysis showing accumulation medchemexpress.comaacrjournals.orgresearchgate.net |
| RAD51 foci formation | Decreased formation | Immunofluorescence studies aacrjournals.orgresearchgate.net |
| Cellular Differentiation | Triggers differentiation and maturation (in specific cell types) | Observed in multiple myeloma cells nih.govaacrjournals.org |
| ID1 expression | Downregulated expression / Degradation | Western blot, potential proteasomal degradation nih.govresearchgate.net |
| AKT phosphorylation (p-AKT) | Reduced levels | Western blot analysis nih.govnih.govresearchgate.net |
Notch/Sox Signaling Pathway (e.g., Notch-1, Notch-2, Sox-2, Sox-4)
Investigations into the cellular effects of this compound have revealed its influence on the Notch and Sox signaling pathways, particularly in multiple myeloma (MM) cells. Studies have demonstrated that this compound treatment leads to the downregulation of key proteins within these pathways, including Notch-1, Notch-2, SOX-4, and SOX-2. guidetopharmacology.orgwikipedia.orgnih.govuni-freiburg.de This downregulation is associated with this compound-triggered apoptosis in MM cells. guidetopharmacology.org
The modulation of the USP1/ID/Notch/Sox2 pathway by this compound is suggested to play a role in triggering the differentiation and maturation of immature plasma cells, ultimately leading to apoptosis. wikipedia.org Furthermore, this compound has been shown to downregulate proteins associated with the renewal and survival of MM stem cells, specifically Notch-1, Notch-2, SOX-4, and SOX-2. nih.govuni-freiburg.de The reduction in the expression of Notch receptors 1 and 2 by this compound is linked to an increase in MM cell apoptosis. nih.gov
PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway is a critical regulator of various cellular functions, and research indicates that this compound can modulate this pathway, particularly in B-cell acute lymphoblastic leukemia (B-ALL) cells. Pharmacological inhibition of USP1 by this compound has been correlated with a decrease in the expression of ID1, which in turn leads to an additional inactivation of the PI3K/AKT signaling pathway. mims.comnih.gov
Studies have shown that this compound treatment results in the downregulation of both ID1 and phosphorylated AKT (p-AKT) protein levels in B-ALL cells. uni-freiburg.denih.govnih.gov Further research suggests that the suppressive effects of this compound in B-ALL cells can be reversed by the upregulation of ID1 expression. uni-freiburg.denih.gov This indicates that this compound induces apoptosis, at least in part, through an ID1-mediated PI3K/AKT pathway. ebi.ac.ukwikipedia.org Downregulating ID1 using siRNA has been shown to reduce p-AKT levels without affecting total AKT levels, suggesting that USP1 acts upstream of ID1 in B-ALL cells. wikipedia.org Upregulating ID1 expression has also been found to significantly promote cell viability in this compound-treated B-ALL cells. wikipedia.org
RSK1 and FLT3 Stability Modulation
This compound has also been implicated in the modulation of RSK1 and FLT3 stability, particularly in the context of FLT3-ITD acute myeloid leukemia (AML). Research highlights that RSK1 influences the stability of FLT3 through USP1, a process involving proteasome-mediated ubiquitin degradation. daneshyari.comabap.co.in USP1 has been identified as a key dependency in FLT3-ITD AML. daneshyari.comabap.co.in
Preclinical Research Applications and Therapeutic Potential Investigations of Sjb3 019a
Studies in Hematological Malignancies (In Vitro and In Vivo Animal Models)
Preclinical studies have explored the effects of SJB3-019A in various hematological malignancies, with a significant focus on multiple myeloma and investigations in acute leukemias. aacrjournals.orgnih.govtargetmol.comnih.govfrontierspartnerships.orgresearchgate.netresearchgate.net
Multiple Myeloma (MM) Research
Research into this compound in multiple myeloma has demonstrated its activity in both in vitro (cell line and patient cell) and in vivo animal models. aacrjournals.orgnih.govresearchgate.netresearchgate.netaacrjournals.org
Reduction of Cell Viability in Myeloma Cell Lines and Patient Cells
This compound has been shown to decrease the viability of multiple myeloma cell lines and patient tumor cells. aacrjournals.orgresearchgate.netaacrjournals.org This reduction in viability is associated with the induction of apoptosis, triggered through the activation of caspase-3, caspase-8, and caspase-9. aacrjournals.orgresearchgate.netaacrjournals.org this compound selectively blocks USP1 enzymatic activity without significantly affecting the activity of other deubiquitylating enzymes like USP2, USP5, USP7, USP14, or UCH37. aacrjournals.orgresearchgate.net Studies have indicated that this compound retains activity against multiple myeloma cell lines that are resistant to conventional and novel therapies. aacrjournals.org
Overcoming Proteasome Inhibitor Resistance (e.g., Bortezomib)
A significant finding in multiple myeloma research is the ability of this compound to overcome resistance to proteasome inhibitors such as bortezomib (B1684674). aacrjournals.orgnih.govresearchgate.netaacrjournals.orgaacrjournals.org Bortezomib resistance is a common challenge in multiple myeloma therapy, and this compound's capacity to circumvent this resistance highlights its potential value. aacrjournals.orgnih.govresearchgate.nethaematologica.orgnih.gov The mechanism by which this compound overcomes bortezomib resistance may involve enhanced accumulation of ubiquitylated proteins and the triggering of distinct cell-death signaling pathways. nih.gov
Synergistic Effects with Other Anti-Myeloma Agents (e.g., HDACi ACY1215, Lenalidomide, Pomalidomide)
Combinations of this compound with other anti-myeloma agents have demonstrated synergistic cytotoxicity. aacrjournals.orgnih.govresearchgate.netaacrjournals.orgaacrjournals.orgresearchgate.net Isobologram analysis has shown synergistic anti-multiple myeloma activity when this compound is combined with bortezomib, the HDAC6 inhibitor ACY1215, lenalidomide, or pomalidomide. aacrjournals.orgnih.gov The synergistic effects are thought to be associated with the activation of distinct apoptotic signaling pathways and the blockade of DNA repair mechanisms. nih.gov
Impact on Myeloma Stem Cell Renewal/Survival
This compound has been shown to downregulate proteins associated with multiple myeloma stem cell renewal and survival, including Notch-1, Notch-2, SOX-4, and SOX-2. aacrjournals.orgnih.govaacrjournals.orgscispace.comomicsdi.org Furthermore, this compound has been reported to induce the generation of more mature and differentiated plasma cells. aacrjournals.orgnih.govaacrjournals.orgaacrjournals.org this compound decreases the multiple myeloma stem cell-like clonogenic population. nih.gov
Acute Leukemias (In Vitro and In Vivo Animal Models)
Investigations into this compound have also extended to acute leukemias. This compound, as a USP1 inhibitor, has shown the ability to induce cell cycle arrest and cell death in leukemia cells in both in vitro and in vivo settings. researchgate.net In B-cell acute lymphoblastic leukemia (B-ALL), this compound has been shown to suppress cell growth and induce apoptosis in cell lines such as CCRF-SB, Sup-B15, and KOPN-8 in a dose and time-dependent manner. researchgate.net Sup-B15 cells were found to be particularly sensitive to this compound. researchgate.net Inhibition of USP1 by this compound induces G2/M cell cycle arrest in B-ALL cells. frontierspartnerships.org In acute myeloid leukemia (AML) cells, USP1 deubiquitinates ID1, which plays a role in cellular transformation. nih.gov USP1 inhibitors like SJB2-043 have been shown to promote ID1 degradation and inhibit primary AML cell growth by disrupting homologous recombination. nih.gov While this compound is noted as a more potent USP1 inhibitor than SJB2-043 in promoting ID1 degradation and cytotoxicity in K562 cells (a chronic myeloid leukemia cell line), the specific details of this compound's in vivo effects in acute leukemias are less extensively detailed in the provided search results compared to multiple myeloma. targetmol.com
B-Cell Acute Lymphoblastic Leukemia (B-ALL) Research
Research into B-cell acute lymphoblastic leukemia (B-ALL) has shown that USP1 is generally upregulated in bone marrow cells from B-ALL patients. nih.govglpbio.com Pharmacological inhibition of USP1 by this compound significantly repressed cell proliferation and triggered apoptosis in B-ALL cell lines. nih.govglpbio.comresearchgate.net Studies using cell viability assays demonstrated that this compound suppressed the growth of B-ALL cells (CCRF-SB, Sup-B15, and KOPN-8) in a dose- and time-dependent manner. nih.govresearchgate.net Sup-B15 cells were found to be particularly sensitive to this compound. nih.govresearchgate.net
| B-ALL Cell Line | IC50 (µM) |
| Sup-B15 | 0.349 |
| CCRF-SB | 0.504 |
| KOPN-8 | 0.360 |
This compound also induced apoptosis in B-ALL cells in a dose-dependent manner. nih.govresearchgate.net For instance, treatment with 0.2 µM this compound for 24 hours resulted in a significant increase in the apoptosis rate in Sup-B15 cells compared to untreated cells. nih.govresearchgate.net Furthermore, this compound treatment led to G2/M phase cell cycle arrest in B-ALL cells. researchgate.net
Acute Myeloid Leukemia (AML) Research (e.g., FLT3-ITD dependent cells)
Investigations in acute myeloid leukemia (AML), particularly in cells with FLT3 internal tandem duplication (FLT3-ITD) mutations, have explored the potential of targeting USP1. FLT3-ITD mutations are common in AML and are associated with poor prognosis. nih.govbloodresearch.or.kr Research indicates that USP1 can modulate the stability of FLT3 through proteasome-mediated ubiquitin degradation. nih.govresearchgate.net this compound has been utilized as a preclinical agent to investigate this dependency. nih.gov Studies have shown that FLT3-ITD leukemia cell lines exhibit marked sensitivity to USP1 inhibition. nih.gov Treatment with this compound led to time-dependent degradation of both FLT3 and USP1 proteins in FLT3-ITD cells. nih.gov Importantly, this compound treatment increased the polyubiquitination of FLT3-ITD. nih.gov The proteasome inhibitor MG-132 was able to rescue FLT3-ITD protein expression following this compound treatment, supporting that this compound enhances proteasome-mediated degradation of FLT3. nih.gov
Degradation of ID1 in Leukemic Cells
A key mechanism of action for this compound in leukemic cells involves the degradation of Inhibitor of DNA-binding 1 (ID1). apexbt.com ID1 is a transcription factor crucial for the proliferation and progression of various cancers, including leukemia. apexbt.comlabsolu.ca USP1 deubiquitinates ID1, thereby protecting it from proteasomal degradation. apexbt.comlabsolu.ca this compound, as a potent USP1 inhibitor, promotes the degradation of ID1 in leukemic cells. apexbt.comlabsolu.ca In K562 cells, this compound was found to be significantly more potent than another USP1 inhibitor, SJB2-043, in promoting ID1 degradation and cytotoxicity. apexbt.commedchemexpress.comlabsolu.ca The reduction of ID1 protein levels by USP1 inhibition is mediated by proteasomal degradation. nih.govresearchgate.net Upregulation of ID1 has been shown to decrease the apoptosis induced by this compound in B-ALL cells, indicating that the suppressive effects of USP1 inhibition are at least partially mediated through ID1. nih.gov this compound treatment in B-ALL cells attenuated USP1 expression in a dose-dependent manner, which coincided with reduced levels of ID1 and phosphorylated AKT. nih.govresearchgate.net
Studies in Solid Tumor Models (In Vitro and In Vivo Animal Models)
Preclinical investigations have also extended to evaluating the effects of this compound in various solid tumor models, utilizing both in vitro cell line studies and in vivo animal models.
Diffuse Midline Gliomas (DMGs) Research
Diffuse midline gliomas (DMGs) are aggressive brain tumors, often characterized by the H3K27M mutation. researchgate.netfrontiersin.orgbioz.com USP1 is overexpressed in various cancers, including gliomas, and is linked to poor prognosis. researchgate.netfrontiersin.org Research has investigated USP1 as a potential therapeutic target in DMGs. researchgate.netfrontiersin.org In vitro studies using patient-derived DMG cell lines have shown that pharmacologic inhibition of USP1 with this compound significantly reduced cell proliferation, triggered apoptosis, and altered the cell cycle profile. researchgate.netfrontiersin.org this compound-mediated USP1 inhibition also decreased migration and invasion in multiple patient-derived DMG cell lines. researchgate.netfrontiersin.org These findings suggest that targeting USP1 with this compound could reduce tumor aggressiveness in DMGs, potentially through the ID1/AKT pathway. researchgate.netfrontiersin.org Future studies are planned to assess the efficacy of this compound in vivo using genetically engineered mouse models of DMGs and to evaluate its potential as a radiosensitizer. researchgate.netfrontiersin.org
Non-Small Cell Lung Cancer (NSCLC) Research
While detailed studies specifically focusing on this compound in non-small cell lung cancer (NSCLC) are less extensively reported compared to other cancer types, USP1 has been identified as a potential therapeutic target in NSCLC. frontiersin.orgcancerbiomed.orgresearchgate.netnih.gov Some research indicates that USP1 inhibitors, including this compound, have shown the ability to induce cell cycle arrest and cell death in a spectrum of malignancies, which encompasses lung cancer in broader discussions of USP1 inhibition. researchgate.netnih.gov Additionally, other USP1 inhibitors, such as ML323, have been shown to sensitize NSCLC cell lines to cisplatin (B142131). frontiersin.org This suggests a potential role for USP1 inhibition in NSCLC, although specific detailed findings for this compound in NSCLC models require further dedicated investigation.
Ovarian, Prostate, and Breast Cancer Cell Line Research
USP1 is reported to be overexpressed in ovarian, prostate, and breast cancers, and its overexpression is associated with poor prognosis. researchgate.netresearchgate.netnih.govharvard.eduaml-hub.combioivt.comsemanticscholar.org Preclinical studies have explored the effects of USP1 inhibitors in these cancer types.
In ovarian cancer, USP1 inhibitors like this compound and pimozide (B1677891) have been reported to enhance the sensitivity of ovarian cancer cells to cisplatin. nih.govharvard.edu Studies using ovarian cancer cell lines have shown that treatment with this compound can reduce the expression of Snail, a protein involved in epithelial-mesenchymal transition and cancer cell dissemination. nih.govharvard.edu This reduction in Snail expression appears to be a direct consequence of reducing USP1 activity. nih.govharvard.edu this compound has also been used in studies investigating DNA damage response in epithelial ovarian cancer cell lines. dntb.gov.ua
For prostate cancer, USP1 has been identified as a potential therapeutic target, and USP1 inhibitors have been explored in this context. researchgate.netbloodresearch.or.krfrontiersin.orgnih.gov While the search results indicate USP1's relevance in prostate cancer and mention USP1 inhibitors generally, detailed preclinical data specifically on this compound's effects in prostate cancer cell lines or in vivo models were not prominently available in the provided sources.
Similarly, in breast cancer, USP1 is considered a potential target, and USP1 inhibitors have shown antiproliferative effects in breast cancer cells. researchgate.netresearchgate.netnih.govaml-hub.combioivt.com Some research broadly mentions this compound in the context of USP1 inhibitors studied in breast cancer cell lines. aml-hub.combioivt.com However, detailed research findings specifically focused on this compound's effects, such as IC50 values or in vivo efficacy in breast cancer models, were not extensively detailed in the provided search results.
Collectively, these preclinical studies highlight this compound as a promising USP1 inhibitor with demonstrated activity in various cancer models, particularly in promoting ID1 degradation and impacting cell survival and proliferation in leukemias and diffuse midline gliomas. Further detailed investigations are ongoing to fully elucidate its therapeutic potential across a broader spectrum of solid tumors.
Sensitization to Conventional Therapies (e.g., Cisplatin, Radiotherapy) in Preclinical Settings
Preclinical research suggests that inhibiting USP1 can sensitize cancer cells to conventional therapies such as cisplatin and radiotherapy researchgate.netresearchgate.net. This compound, as a USP1 inhibitor, has been investigated in this regard. Studies have shown that USP1 depletion can sensitize cancer cells to DNA crosslinking agents like cisplatin researchgate.net. Similarly, USP1 inhibition has been shown to enhance the effects of radiotherapy in preclinical models larvol.com.
Specifically, this compound has demonstrated the ability to induce cell cycle arrest and cell death in various malignancies in vitro and in vivo, including leukemia and multiple myeloma researchgate.netresearchgate.net. In multiple myeloma cells, this compound has been shown to decrease cell viability, inhibit growth, and trigger apoptosis aacrjournals.orgresearchgate.netashpublications.org. Mechanistic studies in multiple myeloma cells indicate that this compound-triggered apoptosis is associated with the activation of caspases, decreased homologous recombination activity, defective DNA repair, and degradation of USP1 and ID proteins aacrjournals.orgashpublications.org. Furthermore, this compound has been observed to downregulate proteins associated with multiple myeloma stem cell renewal and survival aacrjournals.orgashpublications.org.
Combinations of USP1 inhibitors, including this compound, with certain anti-cancer drugs have exhibited synergistic anti-tumor activity in preclinical studies researchgate.net. For instance, combining this compound with several anti-multiple myeloma drugs, such as the histone deacetylase 6 (HDAC6) inhibitor ACY-1215, bortezomib, pomalidomide, or lenalidomide, induced synergistic cytotoxicity in both in vitro and in vivo multiple myeloma models researchgate.net.
While the search results highlight the potential of USP1 inhibitors in sensitizing cancer cells to cisplatin and radiotherapy, specific detailed research findings or data tables directly linking this compound to sensitization with cisplatin or radiotherapy in preclinical settings were not extensively provided beyond the general role of USP1 inhibitors. However, the role of USP1 in DNA repair pathways, which are often implicated in resistance to these therapies, supports the rationale for investigating this compound in this context aacrjournals.orgmdpi.comresearchgate.netresearchgate.net.
Research in Non-Oncological Pathologies
Beyond its potential in cancer therapy, this compound has also been investigated in preclinical models of non-oncological conditions, specifically hypertensive nephropathy nih.govresearchgate.net.
Hypertensive Nephropathy Studies
Hypertensive nephropathy is a significant cause of chronic kidney disease globally nih.govresearchgate.net. Research has explored the potential of targeting USP1 as a therapeutic strategy for this condition nih.govresearchgate.net.
Alleviation of Oxidative Stress and Ferroptosis in Renal Cells
Studies have indicated that USP1 plays a role in the pathogenesis of hypertensive nephropathy nih.govresearchgate.net. Research using an angiotensin II (Ang II)-induced renal cell system found that Ang II treatment regulated the expression of USP1 in human kidney (HK-2) cells nih.govresearchgate.net. Interference with USP1 was shown to reverse Ang II-induced oxidative stress and ferroptosis, a type of iron-dependent cell death characterized by lipid peroxidation nih.govresearchgate.netnih.govdovepress.com. Overexpression of USP1 enhanced these effects nih.govresearchgate.net. The detection of glutathione (B108866) peroxidase (GSH-Px), malondialdehyde (MDA), and lipid reactive oxygen species (ROS) levels revealed that USP1 inhibition counteracted Ang II-induced oxidative stress and ferroptosis nih.govresearchgate.netpatsnap.com.
Investigation of Nanodelivery Systems (e.g., this compound@MIL-PEGTK nanoparticles)
To optimize the therapeutic potential of USP1 inhibition in hypertensive nephropathy, a nanodelivery system for this compound has been investigated nih.govresearchgate.netpatsnap.com. The USP1 inhibitor this compound was encapsulated within MIL-100 (Fe-based metal-organic frameworks) and PEGTK (polyethylene glycol-thioketal) to fabricate this compound@MIL-PEGTK nanoparticles nih.govresearchgate.netdovepress.compatsnap.comdovepress.comtandfonline.com. This novel nanocomposite was confirmed to exhibit excellent alleviation of hypertension-induced oxidative stress and ferroptosis in renal cells in both in vitro and in vivo studies nih.govresearchgate.netdovepress.compatsnap.comdovepress.comtandfonline.com. The this compound@MIL-PEGTK nanoparticles demonstrated significant potential in mitigating Ang II-induced oxidative stress and ferroptosis by targeting USP1 dovepress.comtandfonline.com. This research suggests that this compound delivered via this nanocarrier could be an effective treatment strategy for hypertensive nephropathy nih.govresearchgate.netpatsnap.com.
Structure Activity Relationships Sar and Analogue Development Research
Identification of Key Structural Features for USP1 Inhibitory Activity
The chemical structure of SJB3-019A is defined as 2-(pyridin-3-yl)naphtho[2,3-d]oxazole-4,9-dione. nih.govresearchgate.net This structure features a naphtho[2,3-d]oxazole-4,9-dione core substituted with a pyridin-3-yl group. This compound is described as a potent and novel USP1 inhibitor. cenmed.commedchemexpress.com Studies have indicated that this compound targets USP1 in an irreversible manner. nih.govresearchgate.netresearchgate.netfrontierspartnerships.org While specific detailed SAR studies explicitly delineating the contribution of each functional group within this compound are not extensively detailed in the provided information, its development as a more potent analogue of SJB2-043 suggests that modifications to the core naphtho[2,3-d]oxazole-4,9-dione structure or the nature and position of the aromatic substituent significantly influence inhibitory activity. cenmed.commedchemexpress.comnih.gov The naphtho[2,3-d]oxazole-4,9-dione scaffold appears to be a key component for interaction with the USP1 enzyme.
Comparative Analysis with Other USP1 Inhibitors (e.g., SJB2-043, C527, ML323, Pimozide (B1677891), GW7647, KSQ-4279) regarding Potency and Selectivity
This compound has been compared to other known USP1 inhibitors regarding its potency and selectivity. This compound is reported to be significantly more potent than SJB2-043. In K562 cells, this compound demonstrated an IC₅₀ of 0.0781 μM, making it 5 times more potent than SJB2-043 in promoting ID1 degradation and cytotoxicity. cenmed.commedchemexpress.comnih.gov
Comparative studies with other DUBs have yielded some varying results regarding this compound's selectivity. Some research indicates that this compound potently and selectively blocks USP1 activity without significantly inhibiting other DUBs such as USP2, USP5, USP7, USP14, or UCH37 in in vitro assays using purified recombinant DUBs. nih.govresearchgate.netaacrjournals.org It inhibited USP1 by over 90% at 1 μM. nih.govresearchgate.net Furthermore, this compound inhibited the binding of a USP1-specific probe but did not affect the labeling of other DUBs. aacrjournals.org
However, other studies suggest that this compound may show less selectivity at higher concentrations or even inhibit other DUBs more strongly. One report indicated that this compound inhibited USP8 more strongly (IC₅₀ 0.21 μM) than USP1 (IC₅₀ 1.69 μM) and also significantly inhibited several other tested DUBs. harvard.edu Another source noted that this compound showed high promiscuity among DUBs when used at 3 μM. nih.gov This suggests that the concentration used and the specific assay conditions (e.g., recombinant enzyme vs. cellular lysates) can influence the observed selectivity profile.
Comparing this compound to other inhibitors:
SJB2-043: As mentioned, this compound is significantly more potent. cenmed.commedchemexpress.comnih.gov
C527: C527 was identified as a potent USP1/UAF1 inhibitor with an IC₅₀ of 0.88 μM in an enzymatic assay. invivochem.cnmdpi.com this compound (IC₅₀ 0.0781 μM in K562 cells) appears more potent than C527 based on the available data, although direct enzymatic comparisons were not explicitly found for this compound in the provided text. C527 has also been reported to affect USP5 and UCH-L3 activities. nih.gov
ML323: ML323 is described as a nanomolar inhibitor of USP1/UAF1 with an IC₅₀ of 76 nM in an enzymatic assay, demonstrating remarkable selectivity over a large panel of other enzymes. nih.govmdpi.com This suggests ML323 may possess higher enzymatic potency and better selectivity than this compound based on the reported IC₅₀ values, although direct comparative enzymatic assays between this compound and ML323 were not provided.
Pimozide: Pimozide is another reported USP1 inhibitor. researchgate.netijbs.com While one study suggested superior selectivity for USP1 over USP46 nih.gov, another found it to be non-selective, inhibiting many other DUBs with similar affinity to USP1. harvard.edu
GW7647: GW7647 is mentioned in the context of ML323 development, with ML323 being developed to improve upon GW7647. mdpi.com GW7647 is also known as a PPARα agonist. fishersci.deebi.ac.uk
KSQ-4279: KSQ-4279 is described as a first-in-class, allosteric inhibitor of USP1. guidetoimmunopharmacology.org It was developed based on SAR studies. guidetoimmunopharmacology.org
Here is a summary of available comparative potency data:
| Compound | USP1 Inhibition (IC₅₀) | Assay Context | Selectivity Notes |
| This compound | 0.0781 μM | K562 cells (ID1 deg.) cenmed.commedchemexpress.comnih.gov | Potent; Some sources indicate high selectivity nih.govresearchgate.netaacrjournals.org, others suggest promiscuity at higher concentrations or stronger USP8 inhibition harvard.edunih.gov. |
| SJB2-043 | 0.544 μM | Not specified mdpi.com | Less potent than this compound. cenmed.commedchemexpress.comnih.gov |
| C527 | 0.88 μM | Enzymatic invivochem.cnmdpi.com | Affects USP5 and UCH-L3 activities. nih.gov |
| ML323 | 76 nM | Enzymatic mdpi.com | Remarkable selectivity over many DUBs and other enzymes. nih.govmdpi.com |
| Pimozide | ~2 μM | USP1 nih.gov | Selectivity varies by report; can be non-selective. harvard.edunih.gov |
| GW7647 | Not specified | Not specified | Predecessor to ML323 development. mdpi.com Also a PPARα agonist. fishersci.deebi.ac.uk |
| KSQ-4279 | Not specified | Allosteric inhibitor guidetoimmunopharmacology.org | Developed based on SAR. guidetoimmunopharmacology.org |
Strategies for Improving Inhibitor Properties and Selectivity
The development of this compound from SJB2-043 exemplifies a strategy focused on analogue development to improve potency against USP1 and its downstream effects, such as ID1 degradation and cytotoxicity. cenmed.commedchemexpress.comnih.gov
Efforts to improve the selectivity of USP1 inhibitors are highlighted by the development of ML323. ML323 was developed following studies on GW7647 with the specific aim of achieving higher potency and remarkable selectivity over other DUBs and unrelated enzymes. mdpi.com This suggests that structural modifications were made to the GW7647 scaffold to enhance its specific interaction with the USP1 active site or an allosteric site while minimizing off-target effects.
The observation that C527 and this compound may act as redox compounds that oxidize cysteine residues at the catalytic site of DUBs suggests that designing inhibitors with different mechanisms of action or with reduced reactivity towards cysteine residues could be a strategy to improve selectivity and potentially reduce off-target effects. nih.gov
The development of allosteric inhibitors, such as KSQ-4279, represents another strategy to achieve selectivity by targeting sites on the enzyme other than the catalytic pocket. guidetoimmunopharmacology.orgguidetoimmunopharmacology.org This approach can offer advantages in terms of specificity and potentially different binding kinetics.
Systematic structural modifications of lead compounds (analogue development) to optimize interactions with the USP1 binding site. cenmed.commedchemexpress.comnih.gov
Designing compounds with improved selectivity profiles by minimizing interactions with other DUBs and unrelated proteins. mdpi.com
Exploring different mechanisms of inhibition, such as allosteric modulation, to achieve greater specificity. guidetoimmunopharmacology.orgguidetoimmunopharmacology.org
Considering the potential for off-target interactions, such as redox effects on cysteine residues, and designing compounds to mitigate these. nih.gov
Developing second-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. ijbs.com
These research avenues are critical for translating potent USP1 inhibition into clinically viable therapeutic agents with favorable efficacy and safety profiles.
Advanced Methodologies Employed in Sjb3 019a Research
Biochemical and Enzymatic Assays
Biochemical and enzymatic assays are crucial for determining the direct effects of SJB3-019A on the enzymatic activity of DUBs. These in vitro methods help to establish the potency and selectivity of this compound.
Ubiquitin-AMC and Ubiquitin-Rhodamine DUB Activity Assays
Ubiquitin-AMC (Ub-AMC) and Ubiquitin-Rhodamine (Ub-Rhodamine) assays are standard fluorometric methods used to measure the enzymatic activity of DUBs. These assays utilize a ubiquitin molecule conjugated to a fluorophore (AMC or Rhodamine) at its C-terminus lifesensors.com. When a DUB cleaves the bond between ubiquitin and the fluorophore, the free fluorophore is released, resulting in increased fluorescence that can be detected using a plate reader lifesensors.com. The level of fluorescence is directly proportional to the DUB activity.
In studies involving this compound, Ub-AMC and Ub-Rhodamine assays have been used to assess its inhibitory effect on USP1 and evaluate its selectivity against other DUBs ashpublications.orgresearchgate.netnih.gov. These assays have demonstrated that this compound is a potent inhibitor of USP1 activity in a concentration-dependent manner nih.govresearchgate.net. Importantly, these assays have shown that this compound does not significantly inhibit the activity of other DUBs, such as USP2, USP5, USP7, or USP14, at concentrations effective against USP1, indicating its selectivity ashpublications.orgnih.govresearchgate.net.
Data from Ub-AMC assays using recombinant DUBs have shown that this compound inhibits USP1 activity by over 90% at a concentration of 1 µM nih.gov. In contrast, the activity of other recombinant DUBs remained largely unaffected at this concentration nih.gov. Cellular DUB activity assays using immunoprecipitated DUBs from treated cells have corroborated these findings, showing that this compound specifically blocks cellular USP1 activity nih.govresearchgate.net.
Competitive Ubiquitin-Vinyl Sulfone (Ub-VS) Probe Labeling
Competitive Ubiquitin-Vinyl Sulfone (Ub-VS) probe labeling is a technique used to confirm the direct binding of an inhibitor to the active site of a DUB. Ub-VS is an activity-based probe that covalently modifies the catalytic cysteine residue within the active site of DUBs, allowing for their detection, often by immunoblotting nih.govembopress.org.
In the context of this compound research, this method involves treating cells or protein lysates with this compound followed by incubation with a labeled Ub-VS probe (e.g., HA-Ub-VS) ashpublications.orgnih.govnih.gov. If this compound binds to the active site of a DUB, it will prevent the Ub-VS probe from labeling that enzyme, resulting in a reduced signal for the labeled DUB compared to untreated controls nih.govnih.gov.
Studies using competitive Ub-VS probe labeling have shown that this compound blocks the labeling of USP1 with the HA-Ub-VS probe in a concentration-dependent manner ashpublications.orgnih.gov. This indicates that this compound directly interacts with and binds to the active site of cellular USP1, confirming its mechanism of action as an active-site directed inhibitor nih.govresearchgate.net. The labeling of other DUBs with the Ub-VS probe was not significantly affected by this compound treatment, further supporting its selectivity for USP1 ashpublications.orgnih.gov.
Cellular and Molecular Biology Techniques
Cellular and molecular biology techniques are employed to investigate the effects of this compound on living cells, providing insights into its impact on fundamental cellular processes such as viability, proliferation, cell cycle progression, apoptosis, and protein regulation.
Cell Viability and Proliferation Assays (e.g., WST, CellTiter-Glo, CCK-8, MTT)
Cell viability and proliferation assays are widely used to measure the number of living cells and assess the impact of a compound on cell growth. These colorimetric or luminescent assays typically rely on the metabolic activity of viable cells to convert a substrate into a detectable product aatbio.comdojindo.comlicorbio.comnih.gov. Common examples include WST, CellTiter-Glo, CCK-8, and MTT assays nih.govapexbt.comresearchgate.netselleckchem.com.
Studies on this compound have frequently utilized these assays to determine its effect on the survival and proliferation of various cell lines, including multiple myeloma (MM) cells and B-cell acute lymphoblastic leukemia (B-ALL) cells ashpublications.orgresearchgate.netnih.govaacrjournals.org. These assays have consistently shown that this compound suppresses cell growth and decreases cell viability in a dose- and time-dependent manner in sensitive cell lines researchgate.netnih.gov.
For instance, CCK-8 assays have demonstrated that this compound inhibits the growth of B-ALL cell lines (CCRF-SB, Sup-B15, and KOPN-8) with varying sensitivities, reporting IC50 values in the sub-micromolar range (e.g., Sup-B15 IC50 = 0.349 μM) researchgate.netnih.gov. WST and CellTiter-Glo assays have also shown that this compound significantly decreases the viability of MM cell lines and primary patient cells with IC50 values typically ranging from 100 nM to 500 nM ashpublications.orgaacrjournals.org.
Below is an example of how cell viability data might be presented based on the search results:
| Cell Line | Assay | This compound IC₅₀ (µM) | Reference |
| Sup-B15 | CCK-8 | 0.349 | researchgate.netnih.gov |
| CCRF-SB | CCK-8 | 0.504 | researchgate.netnih.gov |
| KOPN-8 | CCK-8 | 0.360 | researchgate.netnih.gov |
| MM Cell Lines | WST/CellTiter-Glo | 0.1 - 0.5 | ashpublications.orgaacrjournals.org |
Flow Cytometry for Cell Cycle Distribution and Apoptosis Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. It is commonly employed to assess cell cycle distribution and quantify apoptotic cell populations selleckchem.combiocompare.com.
To analyze cell cycle distribution, cells are typically stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide). Flow cytometry then measures the DNA content of individual cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) nih.govresearchgate.net. Studies using flow cytometry have shown that this compound can induce cell cycle arrest. While some studies indicated G1/G0 arrest in MM cells, others have shown G2/M phase arrest in B-ALL cells, suggesting cell type-dependent effects nih.govresearchgate.netresearchgate.net. For example, treatment of Sup-B15 and CCRF-SB cells with 0.6 μM this compound for 24 hours significantly increased the percentage of cells in the G2/M phase nih.govresearchgate.net.
Apoptosis analysis by flow cytometry often involves staining cells with Annexin V (which binds to phosphatidylserine (B164497) exposed on the outer membrane of early apoptotic cells) and a vital dye like propidium iodide (which stains the DNA of late apoptotic and necrotic cells) nih.gov. This allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cell populations. Flow cytometry studies have demonstrated that this compound induces apoptosis in a dose-dependent manner in various cancer cell lines researchgate.netnih.govresearchgate.net. For instance, in Sup-B15 cells, the apoptosis rate increased significantly with increasing concentrations of this compound researchgate.netnih.gov.
Below is an example of apoptosis data from flow cytometry:
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Reference |
| Sup-B15 | 0 | 7.06 | researchgate.netnih.gov |
| Sup-B15 | 0.2 | 28.29 | researchgate.netnih.gov |
| CCRF-SB | 0 | 7.14 | researchgate.netnih.gov |
| CCRF-SB | 0.2 | 20.88 | researchgate.netnih.gov |
| KOPN-8 | 0 | 5.82 | researchgate.netnih.gov |
| KOPN-8 | 0.2 | 27.99 | researchgate.netnih.gov |
Immunoblotting for Protein Expression and Ubiquitination States
Immunoblotting (Western blotting) is a fundamental technique used to detect specific proteins in a sample and assess their expression levels and post-translational modifications, such as ubiquitination researchgate.netbiocompare.commedchemexpress.commedchemexpress.com. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.
In this compound research, immunoblotting has been extensively used to examine the levels of USP1 and its downstream targets, as well as to monitor the ubiquitination status of specific proteins nih.govresearchgate.netnih.govnih.govaacrjournals.orgresearchgate.netresearchgate.netmedchemexpress.com. Studies have shown that this compound treatment can lead to the degradation of USP1 itself and its substrates, such as ID1 nih.govapexbt.comaacrjournals.orgresearchgate.net. Immunoblotting has also been critical in demonstrating that this compound increases the levels of ubiquitinated forms of USP1 substrates like FANCD2 and PCNA, consistent with its inhibitory effect on USP1's deubiquitinating activity nih.govnih.govapexbt.commedchemexpress.com.
Furthermore, immunoblotting has been used to investigate the effects of this compound on proteins involved in cell cycle regulation, apoptosis, and DNA repair pathways ashpublications.orgnih.govnih.govaacrjournals.orgresearchgate.net. For example, studies have examined the levels of cleaved caspases (indicators of apoptosis) and cell cycle regulators like p21 following this compound treatment using immunoblotting ashpublications.orgnih.govaacrjournals.org.
Co-Immunoprecipitation and In Vitro Ubiquitination Experiments
Co-immunoprecipitation (Co-IP) and in vitro ubiquitination experiments are fundamental techniques used to study protein-protein interactions and the process of ubiquitination. Co-IP is used to determine if two or more proteins are associated with each other in a cellular lysate. mdpi.comuni-goettingen.de This method involves using an antibody to precipitate one protein from a mixture, and then checking if other proteins are also pulled down, suggesting they are bound together. mdpi.com In the context of this compound, Co-IP can be used to investigate its interaction with USP1 or other potential binding partners, as well as the association between USP1 and its substrates.
In vitro ubiquitination experiments, on the other hand, are used to reconstitute the ubiquitination process in a controlled environment using purified components, including ubiquitin, E1, E2, and E3 enzymes, and the target protein. These assays can demonstrate whether a specific enzyme can ubiquitinate a particular substrate and how inhibitors like this compound affect this process. Studies involving USP1 inhibitors, including this compound, have utilized in vitro assays, such as Ub-AMC (ubiquitin 7-amino-4-methycoumarin) assays, to assess the enzymatic activity of USP1 and the inhibitory effect of the compound. researchgate.net These experiments have shown that this compound can inhibit USP1 enzymatic activity. researchgate.net Mass spectrometry analysis combined with co-immunoprecipitation and in vitro ubiquitination experiments has been used to identify downstream targets of DUBs like USP13, suggesting a similar approach can be applied to study USP1 targets modulated by this compound. researchgate.net
siRNA-Mediated Gene Knockdown for Functional Studies
Small interfering RNA (siRNA) is a powerful tool used to study gene function by selectively reducing the expression of a specific gene. researchgate.net This technique involves introducing synthetic double-stranded RNA molecules into cells, which leads to the degradation of complementary mRNA, thereby preventing the translation of the target protein. researchgate.net
In this compound research, siRNA-mediated knockdown of USP1 has been employed to mimic the effect of pharmacological inhibition and to validate the role of USP1 in various cellular processes. Studies have shown that USP1-siRNA knockdown decreases the viability of multiple myeloma cells, similar to the effects observed with this compound treatment. aacrjournals.org Furthermore, knockdown of USP1 by siRNA has been shown to decrease cell growth and induce apoptosis in B-cell acute lymphoblastic leukemia (B-ALL) cells. nih.gov This approach helps to confirm that the observed effects of this compound are indeed mediated through the inhibition of USP1. siRNA studies have also been used to investigate the downstream targets of USP1. For instance, downregulation of ID1 with siRNA did not decrease USP1 protein levels, indicating that USP1 functions upstream of ID1 in B-ALL cells. nih.gov
Gene Expression Profiling (GEP) and RNA Sequencing
Gene Expression Profiling (GEP) and RNA sequencing (RNA-Seq) are high-throughput technologies used to measure the activity of thousands of genes simultaneously. lexogen.comthermofisher.com GEP provides a snapshot of which genes are being expressed in a cell or tissue under specific conditions. thermofisher.com RNA-Seq, a next-generation sequencing technology, allows for the comprehensive analysis of the transcriptome, providing detailed information about gene expression levels, as well as detecting gene fusions, single nucleotide variants, and alternative splicing events. lexogen.comnih.gov
These techniques are valuable in this compound research for understanding how USP1 inhibition affects global gene expression patterns. By comparing the gene expression profiles of cells treated with this compound to untreated cells, researchers can identify genes and pathways that are modulated by USP1 inhibition. While direct studies detailing the specific GEP or RNA-Seq results for this compound were not extensively found in the search results, the methodologies themselves are standard in cancer research to understand the impact of inhibitors like this compound on cellular transcriptional landscapes. researchgate.net RNA sequencing is a powerful technique for studying gene expression and can be used to quantify differentially expressed genes. lexogen.com Targeted RNA sequencing can enhance gene expression profiling of low-input samples. nih.gov
Data Table: Effect of this compound and USP1-siRNA on Cell Viability
| Treatment | Cell Type | Effect on Cell Viability | Reference |
| This compound | Multiple Myeloma Cells | Decreased | aacrjournals.org |
| USP1-siRNA | Multiple Myeloma Cells | Decreased | aacrjournals.org |
| This compound | B-ALL Cells | Repressed | nih.gov |
| USP1-siRNA | B-ALL Cells | Decreased | nih.gov |
Preclinical In Vivo Model Systems (Animal Studies)
USP1 inhibitors, including this compound, have been investigated in various in vivo models, particularly in the context of cancer. mdpi.com These models often involve introducing human cancer cells into immunocompromised mice to create xenograft tumors that mimic human disease. aacrjournals.orgmedchemexpress.com
Xenograft Models for Efficacy Assessment
Xenograft models are widely used in cancer research to assess the in vivo efficacy of potential therapeutic agents. aacrjournals.orgmedchemexpress.com In these models, human cancer cells are implanted into immunodeficient mice, allowing the tumors to grow. The mice are then treated with the compound of interest, and the effects on tumor growth and size are monitored. aacrjournals.orgmedchemexpress.com
Studies have utilized xenograft models to evaluate the antitumor effects of USP1 inhibitors. While specific detailed results for this compound in xenograft models were not extensively provided in the search snippets, the broader research on USP1 inhibitors indicates their assessment in such models. mdpi.com For instance, a known USP1 inhibitor, Pimozide (B1677891), showed a modest decrease in tumor volume in xenograft models of K562 leukemic cells. nih.gov Another USP1 inhibitor, USP1-IN-11, displayed significant, dose-dependent antitumor efficacy in the MDA-MB-436 xenograft model. medchemexpress.com Research on USP1 inhibition in diffuse large B-cell lymphoma (DLBCL) demonstrated a significant reduction in tumor burden in a therapy-resistant DLBCL-engrafted PDX (patient-derived xenograft) mouse model. mdpi.com These examples highlight the importance of xenograft models in demonstrating the in vivo potential of USP1 inhibitors. The use of xenograft models allows researchers to assess the ability of this compound to inhibit tumor growth and potentially induce tumor regression in a living system. aacrjournals.orgmedchemexpress.com
Computational and Structural Biology Approaches
Computational and structural biology approaches play a vital role in the discovery and development of small molecule inhibitors like this compound. These methods provide insights into the three-dimensional structure of drug targets and their interactions with potential drug molecules, guiding the design of more potent and selective compounds. tainstruments.com
Structure-Guided Drug Discovery Principles
Structure-guided drug discovery (SGDD) is an iterative process that utilizes the three-dimensional structure of a target protein to design and optimize small molecule ligands that bind to it with high affinity and specificity. tainstruments.com This approach typically involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling. tainstruments.com
By determining the crystal structure of USP1, alone or in complex with inhibitors, researchers can visualize the binding site and understand the molecular interactions between the enzyme and the inhibitor. tainstruments.commdpi.com This structural information is then used to guide the design of new compounds with improved potency, selectivity, and pharmacokinetic properties. Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict how potential inhibitors will bind to the target and to estimate their binding affinity.
Virtual Screening and Molecular Modeling Techniques
Virtual screening and molecular modeling techniques have been applied in the research of USP1 inhibitors, including compounds structurally similar to this compound. These computational approaches enable the assessment of large libraries of molecules to identify potential candidates with desirable binding characteristics to a target protein like USP1. researchgate.netresearchgate.net
One study involved performing virtual screening on a database containing approximately 1.37 million molecules. researchgate.netresearchgate.net This screening utilized a combination of computational methods, including a pharmacophore model, multiple precision molecular docking algorithms, molecular mechanics/generalized Born surface area (MM/GBSA) calculations, strain energy analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening. researchgate.netresearchgate.net While this specific study focused on identifying novel USP1 inhibitors through virtual screening, the methodologies employed are representative of the advanced techniques used in the field, which would also be applicable to studying compounds like this compound. The study identified several compounds (Z28551960, Z423064076, Z1037335610, and Z1129923146) that showed promising results in terms of binding energy with USP1, ADMET properties, and binding dynamics, highlighting the power of these computational methods in the initial stages of drug discovery. researchgate.netresearchgate.net
Molecular dynamics simulations have also been utilized to investigate the interaction of potential inhibitor molecules with the USP1 protein. researchgate.net These simulations can provide insights into the dynamic behavior of the protein-ligand complex, including how the binding of a molecule might affect the structural flexibility and compactness of the protein. researchgate.net For instance, molecular dynamics simulations have suggested that certain molecules can enhance the structural flexibility of the USP1 protein and reduce its structural compactness, potentially providing a basis for protein conformational changes relevant to inhibition. researchgate.net
While specific detailed data tables directly linking virtual screening and molecular modeling results exclusively for this compound were not extensively available in the search results, the application of these techniques in the broader context of USP1 inhibitor research, which includes this compound, underscores their importance. This compound itself has been characterized biochemically as a potent and selective USP1 inhibitor. cenmed.commedchemexpress.comnih.govaacrjournals.org Studies have shown its effectiveness in inhibiting USP1 enzymatic activity in various assays. nih.govaacrjournals.org
Future Directions and Outstanding Research Questions
Comprehensive Elucidation of Off-Target Effects and Pan-DUB Inhibition Profiles
SJB3-019A has been reported as a synthetic inhibitor that targets USP1 with high selectivity over some other deubiquitinases. researchgate.net However, the full spectrum of its activity across the entire family of DUBs remains to be comprehensively characterized. The structural similarity among the catalytic domains of DUBs raises the possibility of off-target inhibition. For instance, due to the high degree of homology between USP1, USP12, and USP46, it has been hypothesized that USP1 inhibitors like this compound might also affect USP12 activity. researchgate.net
A critical future direction is to perform unbiased, large-scale screening of this compound against a comprehensive panel of recombinant DUB enzymes. This will establish a detailed selectivity profile, identifying any potential off-target interactions. Understanding this profile is essential for interpreting cellular phenotypes accurately and anticipating potential mechanisms of toxicity or unexpected therapeutic activities. A thorough characterization of its pan-DUB inhibition profile will provide a clearer picture of its specificity and guide further development.
Deeper Mechanistic Understanding of Molecular Binding and Conformational Changes
Current research indicates that this compound functions by blocking the deubiquitinating activity of USP1, with some evidence suggesting an irreversible mode of inhibition. researchgate.net This leads to the accumulation of ubiquitinated forms of USP1 substrates, such as Fanconi Anemia Complementation Group D2 (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA). apexbt.commedchemexpress.com However, the precise molecular interactions governing this inhibition are not fully understood.
Future research should prioritize solving the high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of this compound in complex with the USP1/UAF1 (USP1-associated factor 1) heterodimer. Such structural data would reveal the specific binding pocket and the key amino acid residues involved in the interaction. Furthermore, biophysical techniques could be employed to study the dynamic conformational changes that occur within the USP1/UAF1 complex upon inhibitor binding. nih.govyoutube.com Elucidating these structural and dynamic details is fundamental to understanding the mechanism of its potency and selectivity and would enable structure-based design of next-generation inhibitors with improved properties.
Investigation of this compound's Role in a Broader Spectrum of Disease Models
The anti-cancer activity of this compound has been documented in specific hematological malignancies. It has shown cytotoxic effects in K562 leukemia cells, multiple myeloma (MM) cells, and various B-cell acute lymphoblastic leukemia (B-ALL) cell lines. medchemexpress.comresearchgate.netresearchgate.net In these models, inhibition of USP1 by this compound leads to cell cycle arrest and apoptosis. nih.govresearchgate.net Notably, the specific phase of cell cycle arrest appears to be cell-type dependent, with a G0/G1 block observed in MM cells and a G2/M block in B-ALL cells. nih.govresearchgate.net
Given that USP1 is overexpressed and associated with poor prognosis in a variety of other malignancies—including non-small-cell lung cancer, osteosarcoma, and glioma—a logical next step is to evaluate the efficacy of this compound in a broader range of preclinical cancer models. researchgate.net Investigating its effects in patient-derived xenografts (PDXs) and genetically engineered mouse models of these other cancers will be crucial to determine the full spectrum of its potential therapeutic applications.
| Cell Line | Cancer Type | Reported IC50 Value |
| K562 | Chronic Myelogenous Leukemia | 0.0781 µM |
| Sup-B15 | B-cell Acute Lymphoblastic Leukemia | 0.349 µM |
| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | 0.360 µM |
| CCRF-SB | B-cell Acute Lymphoblastic Leukemia | 0.504 µM |
This table presents the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines as reported in preclinical studies. targetmol.comnih.gov
Exploration of Novel Combinatorial Therapeutic Strategies in Preclinical Settings
A significant finding in multiple myeloma research is that this compound can help overcome resistance to bortezomib (B1684674), a proteasome inhibitor. researchgate.net This provides a strong rationale for exploring this compound in combination with other therapeutic agents. USP1's role in the DNA damage response suggests that combining this compound with DNA-damaging agents (e.g., chemotherapy or radiation) or PARP inhibitors could result in synergistic anti-tumor activity.
Systematic preclinical studies are needed to identify effective combination strategies. These studies should assess synergy in various cancer models and elucidate the molecular mechanisms underlying any observed synergistic effects. For example, in B-ALL, this compound has been shown to suppress the ID1/AKT signaling pathway. nih.gov Therefore, combining this compound with PI3K or AKT inhibitors could represent another promising therapeutic approach to be explored in preclinical settings.
Development of Advanced Delivery Systems and Formulations for Enhanced Preclinical Efficacy
The development of advanced delivery systems, such as lipid-based nanoparticles, polymeric micelles, or antibody-drug conjugates, could significantly enhance the therapeutic index of this compound. These formulations can improve drug solubility, protect the compound from premature degradation, prolong its circulation time, and potentially enable targeted delivery to tumor tissues. Evaluating such advanced formulations in preclinical animal models is a critical step to improving the compound's pharmacokinetic and pharmacodynamic profiles.
Identification of Robust Preclinical Biomarkers for Predicting this compound Sensitivity
To effectively utilize this compound, it is essential to identify biomarkers that can predict which tumors will be most sensitive to its effects. nih.govsci-hub.box Research in B-ALL has shown that the anti-leukemic effects of this compound are mediated, at least in part, through the downregulation of ID1 and phosphorylated AKT. nih.govresearchgate.net Crucially, the deliberate upregulation of ID1 was able to reverse the apoptotic effects of this compound, suggesting that the status of the ID1/AKT pathway could be a key determinant of sensitivity. nih.gov
Future studies should aim to validate these findings across a wider range of cancer models. It is necessary to investigate whether baseline expression levels of USP1, ID1, or the activation status of the AKT pathway correlate with cellular response to this compound. Identifying and validating such predictive biomarkers in preclinical models is a prerequisite for designing targeted clinical trials and selecting patient populations most likely to benefit from USP1 inhibition. researchgate.net
Q & A
Q. What is the mechanistic basis of SJB3-019A’s role in promoting ID1 degradation in K562 cells?
this compound inhibits ubiquitin-specific protease 1 (USP1), which disrupts deubiquitination processes, leading to accelerated ID1 degradation. This is evidenced by increased ubiquitinated FANCD2 (Ub-FANCD2) and PCNA (Ub-PCNA) levels, critical markers of USP1 inhibition . To validate this, researchers should design in vitro assays using K562 cells treated with this compound and measure ID1 degradation via Western blotting, alongside controls for USP1 activity (e.g., siRNA knockdown).
Q. How should researchers design an in vitro study to assess this compound’s cytotoxicity across leukemia cell lines?
- Experimental Design :
- Use cell lines (e.g., K562, Sup-B15, CCRF-SB) with varying USP1 expression levels.
- Treat cells with this compound at concentrations ranging from 0.01–10 µM (IC50 = 0.0781 µM in K562 cells ).
- Measure apoptosis via flow cytometry (Annexin V/PI staining) and cell viability via MTT assays.
- Include SJB2-043 as a comparator to evaluate potency differences .
- Key Controls : Vehicle-only controls, positive controls (e.g., cisplatin), and USP1-overexpressing cell lines to confirm target specificity.
Q. What are the critical parameters for reproducing this compound’s biochemical activity in enzymatic assays?
- Assay Conditions :
- USP1 enzymatic activity assays using fluorogenic substrates (e.g., Ub-AMC).
- This compound concentration range: 0.001–10 µM.
- Incubation time: 60–120 minutes at 37°C .
- Data Interpretation : Normalize activity to DMSO controls and calculate IC50 using nonlinear regression (e.g., GraphPad Prism).
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different leukemia subtypes (e.g., B-ALL vs. CML)?
- Hypothesis Testing :
- Compare USP1 expression levels across subtypes via qPCR or proteomics.
- Correlate this compound’s IC50 with USP1 activity in primary patient samples.
- Methodological Approach :
- Use single-cell RNA sequencing to identify subpopulations with USP1 dependency.
- Validate using CRISPR-Cas9 USP1-knockout models to assess off-target effects .
Q. What statistical methods are optimal for analyzing dose-response data from this compound’s apoptosis assays?
- Recommended Workflow :
- Fit dose-response curves using a four-parameter logistic model.
- Compare EC50 values across cell lines via ANOVA with post-hoc Tukey tests.
- Address variability in triplicate measurements using coefficient of variation (CV < 15% is acceptable) .
- Software Tools : Prism, R (drc package), or Python (SciPy).
Q. How can researchers optimize this compound’s selectivity to minimize off-target inhibition of USP8?
- Structural Insights :
- Perform molecular docking studies to compare this compound’s binding to USP1 vs. USP8 catalytic domains.
- Synthesize analogs with modified pharmacophores (e.g., this compound derivatives from Zhuang et al. ).
- Experimental Validation :
- Conduct parallel enzymatic assays for USP1 and USP7.
- Use isothermal titration calorimetry (ITC) to measure binding affinities.
Methodological Challenges and Solutions
Q. How to address discrepancies between in vitro potency (IC50) and in vivo efficacy of this compound?
- Potential Causes : Poor pharmacokinetics (PK), metabolic instability, or tumor microenvironment factors.
- Solutions :
- Perform PK/PD studies in murine models to measure plasma half-life and tissue distribution.
- Co-administer with CYP450 inhibitors to assess metabolic stability .
Q. What strategies ensure reproducibility in this compound’s biological assays?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
